molecular formula C23H27N3O3 B12766505 4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid CAS No. 477721-17-8

4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid

Cat. No.: B12766505
CAS No.: 477721-17-8
M. Wt: 393.5 g/mol
InChI Key: BTPZYVRIMMADTM-UHFFFAOYSA-N
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Description

4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzoic acid moiety, and a cyanophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyanophenyl group, and the attachment of the benzoic acid moiety. Common reagents used in these reactions include piperidine, cyanobenzene, and benzoic acid derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The cyanophenyl group can be reduced to form amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the cyanophenyl group may produce primary amines.

Scientific Research Applications

4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A versatile compound used in organic synthesis.

    1-(4-Fluorophenyl)piperazine: A compound with a similar piperazine ring structure.

    (2E)-2-Butenedioic acid compound with 2-(3,4-dimethoxyphenyl)-5-{[2-(1H-indol-3-yl)ethyl]amino}-2-isopropylpentanenitrile:

Uniqueness

4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry.

Properties

CAS No.

477721-17-8

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid

InChI

InChI=1S/C23H27N3O3/c1-25(21-8-6-20(7-9-21)22(27)28)17-23(29)11-14-26(15-12-23)13-10-18-2-4-19(16-24)5-3-18/h2-9,29H,10-15,17H2,1H3,(H,27,28)

InChI Key

BTPZYVRIMMADTM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1(CCN(CC1)CCC2=CC=C(C=C2)C#N)O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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